H-Pyr-OEt.HCl

Description

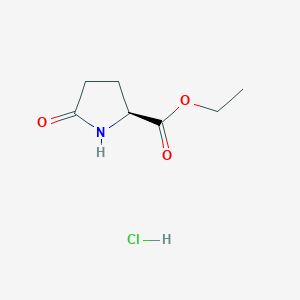

H-Pyr-OEt.HCl: ethyl L-pyroglutamate hydrochloride , is a biochemical reagent used in various scientific research fields. It is a derivative of L-pyroglutamic acid and is often utilized as a biological material or organic compound in life science research .

Properties

Molecular Formula |

C7H12ClNO3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

ethyl (2S)-5-oxopyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-4-6(9)8-5;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

InChI Key |

VCQGSSHXDVUPKF-JEDNCBNOSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1.Cl |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-pyroglutamate hydrochloride typically involves the esterification of L-pyroglutamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of ethyl L-pyroglutamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-pyroglutamate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl L-pyroglutamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Used in studies related to amino acid metabolism and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of various biochemical products and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of ethyl L-pyroglutamate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to participate in the synthesis of proteins and other biomolecules by acting as a precursor or intermediate. The compound can also modulate various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Ethyl L-pyroglutamate hydrochloride can be compared with other similar compounds such as:

Ethyl L-glutamate: Another ester derivative of L-glutamic acid, used in similar applications.

Ethyl L-aspartate: An ester derivative of L-aspartic acid, used in biochemical research.

Ethyl L-proline: An ester derivative of L-proline, used in peptide synthesis and other applications

Uniqueness: Ethyl L-pyroglutamate hydrochloride is unique due to its specific structure and properties, which make it particularly useful in certain biochemical and pharmaceutical applications. Its ability to participate in a wide range of chemical reactions and its role as a precursor in various metabolic pathways highlight its versatility and importance in scientific research .

Biological Activity

H-Pyr-OEt.HCl, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of an ethyl group and hydrochloride salt. The molecular structure significantly influences its interaction with biological systems, particularly in binding affinity and receptor activation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity :

- Recent studies have demonstrated that this compound exhibits antiviral properties against various viruses. For instance, in vitro assays have shown that the compound can reduce cytopathic effects (CPE) in infected cells by inhibiting viral replication.

- The effective concentration (EC50) required to achieve 50% protection of cells from viral infection was determined through MTS assays, revealing a promising therapeutic window for further investigation .

-

Immunomodulatory Effects :

- This compound has been shown to activate immune responses by engaging Toll-like receptors (TLRs). This activation leads to enhanced cytokine production, which is crucial for mounting an effective immune response .

- Specific structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly alter its immunostimulatory potency, highlighting the importance of chemical structure in therapeutic efficacy .

- Cytotoxicity Assessment :

Table 1: Biological Activity Summary of this compound

| Activity Type | Measurement Method | EC50 (µM) | CC50 (µM) | Therapeutic Index |

|---|---|---|---|---|

| Antiviral | MTS Assay | 15 | 200 | 13.33 |

| Immunomodulatory | Cytokine Production Assay | N/A | N/A | N/A |

Case Studies

-

Case Study on Antiviral Efficacy :

A study involving this compound demonstrated significant antiviral activity against murine norovirus (MNV). Infected cells treated with varying concentrations of the compound showed a dose-dependent reduction in CPE, with optimal results observed at an EC50 of 15 µM . -

Immunomodulatory Response :

Another investigation focused on the compound's ability to stimulate TLR pathways. The results indicated that this compound enhances the production of pro-inflammatory cytokines, suggesting its potential use as an immunotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.